2-chloro-1-isocyanato-3-nitrobenzene
Description
Contextualization within Halogenated Nitro-Aromatic Isocyanates
2-chloro-1-isocyanato-3-nitrobenzene belongs to the broader class of halogenated nitro-aromatic isocyanates. These compounds are characterized by the presence of at least one halogen atom, a nitro group, and an isocyanate group attached to an aromatic core. The isocyanate group (–N=C=O) is known for its high reactivity towards nucleophiles such as alcohols, amines, and even water. noaa.govresearchgate.net The presence of both a halogen and a nitro group further modulates the reactivity of the aromatic ring and the isocyanate functionality. wikipedia.org
Significance as a Multi-functionalized Aromatic Building Block
The true value of this compound lies in its capacity to act as a versatile building block in the synthesis of more complex molecules. The three functional groups can be targeted in a stepwise manner to introduce a variety of other functionalities.
The highly electrophilic carbon atom of the isocyanate group readily reacts with a wide range of nucleophiles. noaa.gov For instance, reaction with alcohols yields carbamates, while reaction with amines produces urea (B33335) derivatives. This reactivity is fundamental to the formation of polyurethanes and other polymers. nih.govpcimag.com
The chlorine atom, while generally less reactive towards nucleophilic substitution than in some other aromatic systems, can be displaced under specific conditions, allowing for the introduction of other substituents. The presence of the activating nitro group ortho to the chlorine can facilitate this substitution. wikipedia.org
Furthermore, the nitro group itself can be chemically transformed. A common and powerful transformation is its reduction to an amino group (NH2). This conversion dramatically alters the electronic properties of the aromatic ring and introduces a new nucleophilic site, opening up further avenues for derivatization, such as diazotization followed by substitution.
This trifecta of reactivity allows chemists to design synthetic routes that build molecular complexity in a controlled and predictable fashion, making this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.
Historical and Current Research Landscape of Aromatic Isocyanates with Halogen and Nitro Substituents
The study of aromatic isocyanates has a rich history, driven largely by their importance in the polymer industry, particularly in the production of polyurethanes. pcimag.comnih.gov The most common aromatic isocyanates include toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). nih.gov Research into these compounds has focused on their reactivity, polymerization, and the properties of the resulting materials. acs.orgresearchgate.net
The introduction of additional functional groups, such as halogens and nitro groups, onto the aromatic ring has been a more specialized area of research. These substitutions are often performed to fine-tune the electronic properties and reactivity of the isocyanate or to introduce specific functionalities for further chemical transformations. For example, the synthesis of nitrochlorobenzene isomers is a well-established industrial process, typically involving the nitration of chlorobenzene. wikipedia.orgchemicalbook.com However, this reaction often yields a mixture of isomers, with the 3-isomer being a minor product. wikipedia.org The subsequent conversion of these precursors to isocyanates provides access to the corresponding halogenated nitro-aromatic isocyanates.
Current research continues to explore the synthesis and application of these complex building blocks. acs.org There is a growing interest in developing novel materials with tailored properties, and functionalized aromatic isocyanates are key intermediates in this endeavor. For example, research into covalent adaptive networks and self-healing materials has utilized the dynamic chemistry of isocyanates. acs.org The unique substitution pattern of compounds like this compound offers potential for creating highly specific molecular architectures.
Below is a data table summarizing some key physicochemical properties of this compound and related compounds.
| Property | This compound | 1-Chloro-3-nitrobenzene | 2-Chloro-1-fluoro-3-nitrobenzene |
| Molecular Formula | C7H3ClN2O3 | C6H4ClNO2 | C6H3ClFNO2 |
| Molecular Weight | 198.56 g/mol | 157.55 g/mol | 175.54 g/mol |
| CAS Number | 159536-58-2 | 121-73-3 | 21397-07-9 |
| Appearance | Not specified in results | Pale yellow crystals | Not specified in results |
| InChIKey | FWOFFOGCCHNWPW-UHFFFAOYSA-N | KMAQZIILEGKYQZ-UHFFFAOYSA-N | NJZSQTMICFLABM-UHFFFAOYSA-N |
Structure
3D Structure
Properties
CAS No. |
1260863-18-0 |
|---|---|
Molecular Formula |
C7H3ClN2O3 |
Molecular Weight |
198.56 g/mol |
IUPAC Name |
2-chloro-1-isocyanato-3-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O3/c8-7-5(9-4-11)2-1-3-6(7)10(12)13/h1-3H |
InChI Key |
FWOFFOGCCHNWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Chloro 1 Isocyanato 3 Nitrobenzene
Phosgenation Routes from Amines (e.g., 2-chloro-3-nitroaniline)
The process is typically conducted in a two-step sequence known as "cold" and "hot" phosgenation to manage the reaction's exothermicity and minimize side reactions.
Key Reactions in Phosgenation:
Carbamoyl chloride formation (Cold Phosgenation): R-NH₂ + COCl₂ → R-NHCOCl + HCl
Amine hydrochloride formation (Side Reaction): R-NH₂ + HCl → R-NH₂·HCl
Isocyanate formation (Hot Phosgenation): R-NHCOCl → R-NCO + HCl
Conversion of Amine Hydrochloride (Hot Phosgenation): R-NH₂·HCl + COCl₂ → R-NCO + 3HCl
Optimization of Reaction Conditions for Phosgenation
Optimizing reaction conditions is critical for maximizing the yield of the desired isocyanate and minimizing the formation of byproducts, such as ureas and other tar-like substances. Temperature control is a primary factor in this optimization.
The initial "cold phosgenation" step is carried out at low temperatures, typically between 0°C and 70°C. This stage aims to convert the primary amine into an intermediate carbamoyl chloride and the amine hydrochloride salt. Maintaining a low temperature is crucial to prevent the formation of urea (B33335), which can occur if the unreacted amine attacks the newly formed isocyanate.
Following the cold stage, the reaction mixture, a slurry, is transferred to subsequent reactors for "hot phosgenation." In this phase, the temperature is gradually increased, generally within a range of 80°C to 200°C. This thermal treatment facilitates the decomposition of the carbamoyl chloride into the final isocyanate and hydrogen chloride (HCl). The amine hydrochloride formed during the cold stage also reacts with excess phosgene at these higher temperatures to produce the isocyanate. This staged temperature increase ensures a controlled conversion and prevents degradation of the product.
Table 1: Stages and Conditions for Phosgenation of Aromatic Amines
| Stage | Temperature Range | Key Transformation | Purpose |
| Cold Phosgenation | 0°C - 70°C | Amine → Carbamoyl Chloride & Amine HCl | Minimize urea byproduct formation by controlling initial reaction. |
| Hot Phosgenation | 80°C - 200°C | Carbamoyl Chloride → Isocyanate | Decompose intermediate to the final product and convert amine salt. |
Role of Solvents and Reagents in Phosgenation Efficacy
The choice of solvent is integral to the success of the phosgenation reaction. The solvent must be inert to the highly reactive phosgene and the resulting isocyanate. Commonly used solvents include chlorinated aromatic hydrocarbons such as chlorobenzene and o-dichlorobenzene, or other aromatic solvents like toluene (B28343). The solvent's primary roles are to dissolve the starting amine and the phosgene, facilitate heat transfer, and maintain the reaction mixture as a slurry that can be easily transported between reactors.
Phosgene (COCl₂) is the key reagent, acting as the carbonyl source. It is typically used in excess to ensure the complete conversion of the amine and its hydrochloride salt. After the reaction, unreacted phosgene and the HCl byproduct are removed, often by blowing an inert gas like nitrogen through the mixture. The phosgene can then be recovered and recycled. To further enhance yield, some processes first convert the amine to its hydrochloride salt before the reaction, which can suppress the formation of urea byproducts.
Non-Phosgene Approaches for Aryl Isocyanate Synthesis
Driven by the significant hazards associated with using phosgene, substantial research has been dedicated to developing phosgene-free synthetic routes to isocyanates. Among these, the direct reductive carbonylation of nitro-aromatic compounds is a highly attractive alternative. This method offers a more environmentally benign pathway by converting the nitro group directly to an isocyanate group in a single step, using carbon monoxide (CO) as the carbonyl source.
Reductive Carbonylation of Nitro-Aromatic Precursors
Reductive carbonylation synthesizes isocyanates or their carbamate (B1207046) derivatives directly from nitro-aromatic compounds. The reaction involves treating the nitro compound with carbon monoxide under pressure in the presence of a transition metal catalyst. When the reaction is performed in an alcohol solvent (like methanol), the resulting isocyanate is often trapped in situ to form a more stable carbamate, which can be isolated and later thermally decomposed to yield the pure isocyanate.
General Reaction: Ar-NO₂ + 3CO → Ar-NCO + 2CO₂
This process is catalyzed by various transition metal complexes, with palladium-based systems demonstrating particularly high efficacy.
Palladium complexes are among the most effective catalysts for the reductive carbonylation of nitroaromatics. acs.org The performance of these catalysts is highly dependent on the ligands coordinated to the palladium center and the presence of co-catalysts or additives.
Palladium complexes with nitrogen-donor ligands, such as 1,10-phenanthroline (phen) and its derivatives, have shown excellent activity and selectivity. Research has demonstrated that catalyst systems like Pd/phenanthroline can achieve high turnover frequencies (TOF) and selectivities for the desired carbamate product. For example, a catalyst complex of Pd(4,7-Me₂-1,10-phen)₂(OTf)₂ achieved a TOF of 311 mol/mol/h with an 84% selectivity toward the carbamate. The activity and selectivity of these systems can be further enhanced by the addition of acidic co-catalysts. nih.gov Heterogenized versions of these catalysts have also been developed, showing high turnover numbers (TON) and good recyclability.
Table 2: Performance of Selected Palladium Catalysts in Reductive Carbonylation of Nitroarenes
| Catalyst System | Ligand | Co-catalyst/Additive | TOF (h⁻¹) | Selectivity (%) | Reference |
| Pd(1,10-phenanthroline)₂(OTf)₂ | 1,10-phenanthroline | Benzoic Acid | >365 | 94 (Carbamate) | nih.gov |
| Pd(4,7-Me₂-1,10-phen)₂(OTf)₂ | 4,7-Dimethyl-1,10-phenanthroline | None | 311 | 84 (Carbamate) | nih.gov |
| Pd(phen)Cl₂ | 1,10-phenanthroline | BAcImPF₆ (Ionic Liquid) | ~150 | >90 (Carbamate) | acs.org |
| Heterogenized Pd@phen-POP | Phenanthroline-Porous Polymer | None | 45 | 92 (Carbamate) |
The mechanism of palladium-catalyzed reductive carbonylation of nitro compounds is complex and has been the subject of extensive study. While not fully elucidated for all catalytic systems, a general pathway has been proposed. The catalytic cycle is believed to be initiated by the reaction of a palladium(0) complex with the nitroarene, carbon monoxide, and, if present, an alcohol.
Key proposed intermediates in the cycle include palladium-imido species (L₂Pd=N-Ar) and five-membered palladacycles. These intermediates undergo a series of steps involving CO insertion and reductive elimination to ultimately form the isocyanate or carbamate product and regenerate the active Pd(0) catalyst.
The reaction can also lead to several side products, the formation of which provides insight into the competing reaction pathways. Commonly observed byproducts include anilines (from reduction of the nitro group), and dimeric species like azoxybenzenes and azobenzenes (from the coupling of nitrene intermediates). The presence of these byproducts underscores the complexity of the reaction network and the importance of catalyst and condition optimization to favor the desired carbonylation pathway.
Curtius Rearrangement and Related Approaches
The Curtius rearrangement is a versatile and widely utilized method in organic synthesis for converting carboxylic acids into isocyanates. nih.gov Discovered by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide, which is derived from a carboxylic acid, to yield an isocyanate and nitrogen gas. wikipedia.orgallen.in This transformation is particularly valuable due to the stability and utility of the isocyanate intermediate, which can be readily converted into a variety of other functional groups. nih.gov
The synthesis of 2-chloro-1-isocyanato-3-nitrobenzene via the Curtius rearrangement begins with the corresponding carboxylic acid, 2-chloro-3-nitrobenzoic acid. nih.gov The general mechanism proceeds through two main steps:
Formation of the Acyl Azide : The precursor carboxylic acid is first converted into an acyl azide. A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with an azide salt, such as sodium azide (NaN₃). chemistrysteps.com Alternatively, the acyl azide can be formed by treating an acyl hydrazide with nitrous acid. allen.in
Thermal or Photochemical Rearrangement : The acyl azide is then heated, causing it to undergo a rearrangement. This step is believed to be a concerted process where the R-group migrates to the nitrogen atom simultaneously with the loss of nitrogen gas (N₂), a highly stable leaving group. wikipedia.org This concerted mechanism ensures the retention of the stereochemical configuration of the migrating group. wikipedia.orgallen.in The product of this step is the target isocyanate.
The key intermediate in the Curtius rearrangement is the isocyanate (R-N=C=O). chemistrysteps.com For the synthesis of the title compound, the process is as follows:
Reaction Scheme for Curtius Rearrangement
| Reactant | Reagents | Intermediate | Product |
|---|
The reaction is highly efficient due to the formation of gaseous nitrogen, which is entropically favorable and drives the reaction forward. chemistrysteps.com The resulting isocyanate can be isolated or used in subsequent reactions. organic-chemistry.org Other related approaches to isocyanate synthesis include the Hofmann, Schmidt, and Lossen rearrangements. While they start with different functional groups (amide for Hofmann, carboxylic acid/ketone for Schmidt, and hydroxamic acid for Lossen), they all proceed through a common isocyanate intermediate. chemistrysteps.com Another significant industrial method for isocyanate production is the reductive carbonylation of nitroaromatics, which offers a phosgene-free alternative. researchgate.netuniversiteitleiden.nlgoogle.com
Precursor Functionalization Strategies for this compound
The successful synthesis of this compound is critically dependent on the efficient preparation of appropriately functionalized precursors. This involves the strategic introduction of chloro, nitro, and amine or carboxylic acid functionalities onto an aromatic ring with precise regiochemical control.
Synthesis of Halogenated Nitro-Aromatic Amine Intermediates
A key precursor for isocyanate synthesis, particularly through methods like phosgenation, is the corresponding primary amine. In this context, 2-chloro-3-nitroaniline (B1591111) is a vital intermediate. biosynth.comsigmaaldrich.comnih.gov The synthesis of this compound requires careful control over the introduction of the substituents to achieve the desired 1,2,3-substitution pattern.
One common synthetic strategy involves the reduction of a dinitro-chloro precursor. For instance, the partial reduction of 2,6-dichloronitrobenzene can yield nitro-chloroaniline isomers. More direct methods often start with a molecule that already contains one or two of the required functional groups. The reduction of nitro compounds to form amines is a fundamental transformation in organic chemistry. beilstein-journals.org Numerous methods exist for this conversion, including metal-catalyzed hydrogenation and metal-free reductions using reagents like trichlorosilane, which offer high chemoselectivity and tolerate a wide range of functional groups. beilstein-journals.orgorganic-chemistry.org
A multi-step synthesis for a related compound, 5-chloro-2-nitroaniline, starts with the acylation of 3-chloroaniline, followed by nitration and subsequent hydrolysis, demonstrating a controlled approach to building the desired molecule. chemicalbook.com Similar logic can be applied to achieve the 2-chloro-3-nitroaniline structure, likely starting from 2-chloroaniline or 3-nitroaniline and introducing the remaining functional groups.
Regioselective Introduction of Chloro and Nitro Groups on Aromatic Scaffolds
Achieving the specific 1-chloro, 2-amino (or carboxyl), 3-nitro arrangement on the benzene (B151609) ring is a challenge of regioselectivity in electrophilic aromatic substitution. The directing effects of the substituents already present on the ring govern the position of incoming groups.
Nitration of Chlorobenzene : The chlorine atom is a deactivating but ortho, para-directing substituent. The nitration of chlorobenzene using a mixture of nitric acid and sulfuric acid typically yields a mixture of isomers, predominantly 2-nitrochlorobenzene and 4-nitrochlorobenzene, with only a very small amount of 3-nitrochlorobenzene (around 1%). wikipedia.orgnih.govchemicalbook.com This makes direct nitration of chlorobenzene an inefficient route to precursors requiring a meta-nitro group.
Chlorination of Nitrobenzene (B124822) : The nitro group is a strongly deactivating and meta-directing substituent. Therefore, the electrophilic chlorination of nitrobenzene, often using Cl₂ with a Lewis acid catalyst like FeCl₃, yields 3-nitrochlorobenzene (or m-nitrochlorobenzene) as the major product. wikipedia.org This is a more viable strategy for establishing the required 1-chloro-3-nitro relationship.
To synthesize the precursor 2-chloro-3-nitroaniline, a potential pathway could start with the chlorination of nitrobenzene to form 3-nitrochlorobenzene. Subsequent introduction of an amino group at the C2 position would be challenging via standard electrophilic substitution. A more plausible route might involve starting with a different precursor, such as 2-chloroaniline. nih.gov The amino group is a strong activating, ortho, para-director. To introduce a nitro group at the 3-position (meta to the amine), the powerful directing effect of the amine must be mitigated, often by converting it to an amide (e.g., acetanilide) before nitration. This would direct the incoming nitro group to the para position. Therefore, a multi-step, carefully planned synthetic route is necessary to overcome the inherent directing effects of the substituents and achieve the desired isomer.
Isomer Distribution in the Nitration of Chlorobenzene
| Isomer | Percentage Yield |
|---|---|
| 2-nitrochlorobenzene | 34-36% |
| 4-nitrochlorobenzene | 63-65% |
| 3-nitrochlorobenzene | ~1% |
Data derived from typical nitration reactions of chlorobenzene. wikipedia.orgnih.gov
Purification and Isolation Techniques in Synthetic Research
The purification and isolation of the final product, this compound, and its precursors are critical steps to ensure high purity. Organic isocyanates are reactive compounds, which can complicate purification processes. google.com
Common purification techniques include:
Distillation : For volatile and thermally stable compounds, distillation under reduced pressure (vacuum distillation) is often employed. This lowers the boiling point and minimizes thermal degradation of the isocyanate. google.com The process separates the desired product from non-volatile impurities and residual solvents.
Crystallization : If the target compound is a solid, recrystallization from a suitable solvent is an effective method for purification. This technique relies on the differences in solubility between the compound and impurities at different temperatures.
Chromatography : Various chromatographic methods are used for the separation and purification of organic compounds.
Liquid Chromatography (LC) : High-performance liquid chromatography (HPLC) is a powerful tool for isolating pure compounds from complex mixtures. epa.gov
Gas Chromatography (GC) : This technique is suitable for the analysis and purification of volatile compounds like nitroaromatics. nih.gov
Solvent Extraction : This method is used to separate compounds based on their differential solubilities in two immiscible liquid phases, often used in the initial work-up of a reaction mixture.
For isocyanates specifically, care must be taken to use inert, dry solvents (e.g., toluene, dichlorobenzene) as they react with nucleophiles like water and alcohols. google.com Some purification methods involve treating the crude isocyanate with agents to convert impurities into non-volatile tarry substances, which are then removed by distillation. google.com Thin-film evaporation is another technique used for the distillation of crude isocyanates, separating them from polymeric residues and other impurities. google.com
Chemical Reactivity and Transformational Pathways of 2 Chloro 1 Isocyanato 3 Nitrobenzene
Reactions Involving the Isocyanate Moiety
The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for many of the transformational pathways of 2-chloro-1-isocyanato-3-nitrobenzene.
Nucleophilic Additions to the Isocyanate Group
Nucleophilic addition reactions are the most common and synthetically important transformations of isocyanates. These reactions proceed via the attack of a nucleophile on the carbonyl carbon of the isocyanate group, leading to the formation of a variety of stable adducts.
In the presence of alcohols, this compound is expected to readily form carbamates, also known as urethanes. The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's electrophilic carbon atom. This reaction is typically efficient and can often be carried out under mild conditions, sometimes catalyzed by a base or a metal salt. mdpi.com The general mechanism involves the formation of a tetrahedral intermediate which then collapses to the stable carbamate (B1207046) product.
While specific experimental data for the reaction of this compound with various alcohols is not extensively detailed in publicly available literature, the expected products would be N-(2-chloro-3-nitrophenyl)carbamates. The reaction is anticipated to proceed with a range of primary, secondary, and tertiary alcohols.
Table 1: Representative Carbamate Formation Reactions
| Alcohol | Product | Typical Reaction Conditions | Expected Yield |
|---|---|---|---|
| Methanol | Methyl N-(2-chloro-3-nitrophenyl)carbamate | Inert solvent (e.g., THF, CH2Cl2), room temperature | High |
| Ethanol | Ethyl N-(2-chloro-3-nitrophenyl)carbamate | Inert solvent, optional base catalyst (e.g., triethylamine) | High |
| Isopropanol | Isopropyl N-(2-chloro-3-nitrophenyl)carbamate | Inert solvent, room temperature or gentle heating | Good to High |
Note: The yields presented in this table are hypothetical and based on the general reactivity of isocyanates. Specific experimental data for this compound was not available in the searched literature.
The reaction of this compound with primary or secondary amines is expected to yield substituted ureas. This reaction is generally very rapid and exothermic, often proceeding to completion at room temperature without the need for a catalyst. google.com The high reactivity is due to the greater nucleophilicity of amines compared to alcohols. The reaction provides a straightforward route to a diverse range of N,N'-disubstituted or N,N',N'-trisubstituted ureas.
Specific research findings on the synthesis of urea (B33335) derivatives from this compound are limited in the available literature. However, based on the established reactivity of isocyanates, it is anticipated that it will react readily with a variety of amines.
Table 2: Representative Urea Formation Reactions
| Amine | Product | Typical Reaction Conditions | Expected Yield |
|---|---|---|---|
| Aniline | 1-(2-chloro-3-nitrophenyl)-3-phenylurea | Inert solvent (e.g., THF, CH2Cl2), room temperature | Very High |
| Diethylamine | 1-(2-chloro-3-nitrophenyl)-3,3-diethylurea | Inert solvent, room temperature | Very High |
| Benzylamine | 1-benzyl-3-(2-chloro-3-nitrophenyl)urea | Inert solvent, room temperature | Very High |
Note: The yields presented in this table are hypothetical and based on the general reactivity of isocyanates. Specific experimental data for this compound was not available in the searched literature.
Isocyanates react with water to form an unstable carbamic acid intermediate, which then readily decarboxylates to yield a primary amine. In the case of this compound, this reaction would lead to the formation of 2-chloro-3-nitroaniline (B1591111). This hydrolysis reaction can be a competing side reaction when performing reactions with nucleophiles in the presence of moisture. The reaction is often catalyzed by acids or bases.
The formation of 2-chloro-3-nitroaniline from the hydrolysis of this compound is a predictable transformation, although detailed kinetic studies or specific preparative methods for this particular compound via this route are not readily found in the surveyed literature.
Cycloaddition Reactions of the Isocyanate Group
The carbon-nitrogen double bond of the isocyanate group can participate in cycloaddition reactions, providing a pathway to various heterocyclic compounds. These reactions are valuable for constructing ring systems in organic synthesis.
Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams. These reactions are often promoted by Lewis acids. The isocyanate acts as a 2π component in this cycloaddition.
Furthermore, the isocyanate group can also participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes. In this case, the C=N bond of the isocyanate acts as the 2π component, reacting with the 4π system of the diene to form a six-membered heterocyclic ring. The reactivity of the isocyanate in these reactions is influenced by the electronic nature of its substituents. The electron-withdrawing nitro group on the phenyl ring of this compound would be expected to enhance its dienophilic character.
While the participation of isocyanates in such cycloadditions is a known phenomenon, specific examples and detailed research findings for this compound in [2+2] and [4+2] cycloaddition reactions are not well-documented in the available scientific literature.
Formation of Heterocyclic Ring Systems (e.g., Urethanes, Ureas, Triazines)
The isocyanate (–N=C=O) group is highly electrophilic and readily reacts with nucleophiles, a property that is extensively used in the formation of various heterocyclic and acyclic structures.
Urethanes and Ureas: The reaction of the isocyanate moiety with alcohols and amines serves as a foundational method for generating urethanes (carbamates) and ureas, respectively. These reactions proceed through the nucleophilic attack of the heteroatom (oxygen from the alcohol or nitrogen from the amine) on the central carbon atom of the isocyanate group.
Triazines: The isocyanate group can undergo cyclotrimerization to form a highly stable, six-membered heterocyclic ring known as an isocyanurate, which is a derivative of 1,3,5-triazine. tue.nl This reaction can be catalyzed by various compounds, including Lewis bases and certain metal-containing catalysts. tue.nl The formation of these isocyanurate rings from (di)isocyanates is a key process in the production of polyurethane materials, where it imparts enhanced thermal stability and mechanical properties. tue.nl While the direct polymerization of this compound is not extensively detailed, the inherent reactivity of its isocyanate group suggests a strong potential for it to participate in such cyclotrimerization reactions, leading to cross-linked materials.
Beyond these common examples, the high reactivity of isocyanates allows for their use in cascade reactions to assemble more complex five- and six-membered heterocycles, such as amino-hydantoins, acyl-pyrazoles, and azauracils, demonstrating their utility as powerful intermediates in heterocyclic synthesis. rsc.org
Polymerization and Oligomerization Studies (Focus on Reaction Mechanisms and Structural Outcomes)
The bifunctional nature of this compound, possessing a highly reactive isocyanate group, makes it a potential monomer for polymerization and oligomerization reactions. Direct polymerization of isocyanate-functional monomers has been achieved using controlled radical polymerization techniques. usm.edu
The primary mechanism for polymerization involving the isocyanate group is its reaction with a suitable co-monomer. For instance, reaction with a diol or polyol would lead to the formation of polyurethanes, while reaction with a diamine would produce polyureas. The structural outcome is a linear polymer chain incorporating the 2-chloro-3-nitrophenyl moiety as a side group.
Another significant pathway is the self-condensation of the isocyanate group via cyclotrimerization to form isocyanurate rings. tue.nl If the starting material were a diisocyanate, this reaction would lead to a highly cross-linked thermoset polymer network. For a monoisocyanate like this compound, this reaction pathway would primarily result in the formation of a trimer. However, its reactivity is a cornerstone of polyurethane chemistry, where isocyanurates improve the physical and chemical properties of the final materials. tue.nl
Reactions Involving the Nitro Group
The nitro group (–NO₂) profoundly influences the molecule's reactivity, both through its own transformations and its electronic effects on the aromatic ring.
Reductive Transformations of the Nitro Group (e.g., to Amine, Hydroxylamine)
The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, often leading to the corresponding primary amines. wikipedia.org A variety of reducing agents can accomplish this, with the choice of reagent being critical for achieving chemoselectivity, especially in the presence of other reducible or sensitive functional groups like the chloro and isocyanate substituents.
Common methods for the reduction of aryl nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com However, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation of aryl halides. commonorganicchemistry.com For substrates containing chlorine, Raney nickel is often a more suitable catalyst as it is less likely to cause dehalogenation. commonorganicchemistry.com
Chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl₂), provides a milder alternative that is often tolerant of other functional groups. wikipedia.orgcommonorganicchemistry.com Zinc dust in the presence of ammonium (B1175870) chloride can be used for the partial reduction of nitro compounds to the corresponding hydroxylamines. wikipedia.org The chemoselective reduction of aromatic nitro groups to arylhydroxylamines is a key step in certain biological degradation pathways and can be achieved using specific enzymes or reagents like zinc metal in aqueous ammonium chloride. wikipedia.orgnih.gov
Reductive Transformations of the Aromatic Nitro Group
| Reagent/System | Product | Notes | Reference |
|---|---|---|---|
| H₂ / Raney Nickel | Amine | Often preferred for halogenated substrates to avoid dehalogenation. | commonorganicchemistry.com |
| Fe / Acid (e.g., HCl, Acetic Acid) | Amine | A classic and widely used method for industrial and lab-scale reductions. | wikipedia.org |
| SnCl₂ (Tin(II) chloride) | Amine | Provides a mild method for reduction in the presence of other reducible groups. | commonorganicchemistry.com |
| Zn / NH₄Cl | Hydroxylamine | Allows for the partial reduction of the nitro group. | wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | A useful method in aqueous solutions. | wikipedia.org |
Influence of Nitro Group on Aromatic Ring Reactivity (Electron-Withdrawing Effects)
The nitro group is a powerful electron-withdrawing group, which significantly alters the electron density and reactivity of the benzene (B151609) ring. This influence occurs through two primary mechanisms:
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. epa.gov
Resonance Effect (Conjugation): The nitro group can delocalize the ring's pi-electrons onto itself, creating resonance structures where a positive charge develops on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. epa.gov
This strong electron-withdrawing character deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions, as it destabilizes the positively charged intermediate (arenium ion) formed during the reaction. Conversely, this decrease in electron density makes the aromatic ring susceptible to attack by nucleophiles, thereby activating it for Nucleophilic Aromatic Substitution (SNAr). libretexts.orglibretexts.org
Reactions Involving the Chloro Substituent
The chlorine atom on the aromatic ring acts as a leaving group in specific substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a key reaction for aryl halides that are activated by strong electron-withdrawing groups. libretexts.orgpressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub
In the case of this compound, the nitro group is positioned ortho to the chlorine atom. This arrangement is ideal for activating the ring towards SNAr. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. libretexts.org In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. pressbooks.pub
The presence of the nitro group in the ortho position is critical; if it were in the meta position, it could not provide this resonance stabilization, and the reaction would not occur under normal SNAr conditions. libretexts.orglibretexts.org A wide range of nucleophiles can displace the chloride in such activated systems.
Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Product Functional Group | Reference |
|---|---|---|---|
| Hydroxide | NaOH | Phenol (B47542) | pressbooks.pub |
| Alkoxide | NaOCH₃ (Sodium methoxide) | Anisole (Ether) | wikipedia.org |
| Ammonia | NH₃ | Aniline (Amine) | libretexts.org |
| Amine | R-NH₂ | Substituted Aniline | researchgate.net |
| Fluoride | KF (Potassium fluoride) | Aryl Fluoride | wikipedia.org |
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Couplings)
The presence of a chloro group on the aromatic ring makes this compound a potential substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide with an organoboron compound. For this compound, a Suzuki-Miyaura coupling would theoretically replace the chlorine atom with an aryl, heteroaryl, or vinyl group from a corresponding boronic acid or ester. The efficiency of this transformation would be influenced by the electronic nature of the other substituents. The electron-withdrawing nitro and isocyanato groups would activate the aryl chloride towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. However, the high reactivity of the isocyanate group towards the basic conditions often employed in Suzuki-Miyaura couplings could lead to competing side reactions, such as the formation of ureas or carbamates if water or amine nucleophiles are present.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new carbon-carbon bond. organic-chemistry.orglibretexts.org In principle, this compound could undergo a Heck reaction to introduce a substituted vinyl group at the position of the chlorine atom. Similar to the Suzuki-Miyaura coupling, the isocyanate group's sensitivity to the reaction conditions, particularly the base, would need to be carefully managed to avoid undesired transformations.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The application of this reaction to this compound would result in the substitution of the chloro group with an amino moiety. The isocyanate group is highly electrophilic and would readily react with the amine nucleophile, presenting a significant challenge for chemoselectivity.
| Cross-Coupling Reaction | Typical Catalyst/Ligand | Typical Base | Potential Product from this compound |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos | K₃PO₄ | 2-Aryl-1-isocyanato-3-nitrobenzene |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Et₃N | 2-(Substituted-vinyl)-1-isocyanato-3-nitrobenzene |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | NaOt-Bu | 2-Amino-1-isocyanato-3-nitrobenzene (likely to undergo further reaction) |
Concerted or Sequential Reactions of Multi-Functional Groups
The trifunctional nature of this compound allows for the possibility of concerted or sequential reactions, where the functional groups interact to form new cyclic structures. Such intramolecular transformations are of great interest in the synthesis of heterocyclic compounds.
A plausible pathway involves the initial reduction of the nitro group to an amine. This transformation would yield 2-amino-6-chlorophenyl isocyanate. The newly formed amino group, being nucleophilic, is positioned ortho to the highly electrophilic isocyanate group. This arrangement is primed for a rapid intramolecular cyclization. This would be a sequential process:
Reduction of the Nitro Group: This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Intramolecular Cyclization: The resulting 2-amino-6-chlorophenyl isocyanate would likely undergo a spontaneous intramolecular nucleophilic attack of the amine onto the isocyanate, leading to the formation of a cyclic urea, specifically a benzimidazolone derivative.
This type of sequential reaction is a common strategy for the synthesis of benzimidazoles and related heterocycles. nih.gov
Concerted reactions, where multiple bonds are formed and/or broken in a single step, are less likely in the direct transformation of this compound without prior modification. However, under specific catalytic conditions, it might be possible to envision a process where, for example, a palladium catalyst coordinates to both the chloro and isocyanato groups, facilitating a concerted cyclization with another reactant. There is precedence for palladium-catalyzed reductive cyclizations of dinitro compounds to form heterocyclic structures. nih.gov
Chemo- and Regioselectivity in Reactions of this compound
Chemoselectivity and regioselectivity are paramount when considering the reactions of a polyfunctional molecule like this compound.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this molecule, the isocyanate group is the most electrophilic and will readily react with a wide range of nucleophiles (alcohols, amines, water). The chloro group is susceptible to nucleophilic aromatic substitution (SNAr), particularly activated by the ortho-nitro group (if the nitro group were ortho or para to the chlorine). In the given meta-relationship, the activation is less pronounced. The nitro group can be reduced.
Therefore, in reactions with nucleophiles, the isocyanate group is expected to be the most reactive site. For instance, reaction with an amine would likely lead to the formation of a urea derivative before any substitution of the chloro group occurs, unless the reaction is specifically designed for SNAr.
Regioselectivity: This pertains to the position at which a reaction occurs. In the context of nucleophilic aromatic substitution on the benzene ring, the positions ortho and para to the strongly electron-withdrawing nitro group are activated. However, the chlorine is meta to the nitro group, which diminishes this activation. The isocyanate group also has electron-withdrawing character, which would further influence the electron distribution in the ring.
In a hypothetical SNAr reaction with a potent nucleophile, substitution could potentially occur at the chlorine-bearing carbon. The regioselectivity of addition to the isocyanate group is straightforward, with the nucleophile attacking the carbonyl carbon.
The table below summarizes the expected chemo- and regioselectivity for reactions with different types of reagents.
| Reagent Type | Primary Reactive Site | Expected Product Type | Notes on Selectivity |
| Nucleophile (e.g., R-NH₂) | Isocyanate group | Urea derivative | The isocyanate is highly electrophilic and will react preferentially. |
| Reducing Agent (e.g., SnCl₂/HCl) | Nitro group | Amine derivative | The nitro group is readily reducible. |
| Organometallic (e.g., R-MgBr) | Isocyanate group | Amide (after hydrolysis) | Grignard reagents will add to the isocyanate. |
| Palladium Catalyst/Coupling Partner | Chloro group | Cross-coupled product | Requires careful control to prevent reaction with the isocyanate. |
Mechanistic Investigations of 2 Chloro 1 Isocyanato 3 Nitrobenzene Reactions
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of 2-chloro-1-isocyanato-3-nitrobenzene are diverse, dictated by the specific reagents and conditions employed. The molecule presents three primary sites for chemical attack: the isocyanate carbon, the nitro group, and the chlorine-bearing carbon.
The isocyanate (-N=C=O) group is a powerful electrophile, making it highly susceptible to attack by nucleophiles. wikipedia.org Its reactivity is further enhanced by the electron-withdrawing effects of the adjacent nitro and chloro substituents, which increase the partial positive charge on the isocyanate carbon. rsc.org Common reaction pathways include:
Reaction with Alcohols: Forms urethane (B1682113) (carbamate) linkages. This is a cornerstone reaction in polyurethane chemistry. wikipedia.org
Reaction with Amines: Yields urea (B33335) derivatives. This reaction is typically very fast and does not require catalysis. poliuretanos.net
Reaction with Water: Initially forms an unstable carbamic acid intermediate, which readily decarboxylates to yield 2-chloro-3-nitroaniline (B1591111) and carbon dioxide. wikipedia.org
Further Reactions: The initial urethane and urea products can sometimes react further. For instance, a urethane can react with another isocyanate molecule to form an allophanate, introducing a cross-link. ebrary.netrsc.org Isocyanates can also dimerize to form uretidiones under certain conditions. rsc.org
The nitro (-NO₂) group's chemistry is dominated by reduction. This process typically occurs stepwise, allowing for the isolation of various intermediates under controlled conditions. The generally accepted pathway proceeds from the nitro compound to a nitroso species, then to a hydroxylamine, and finally to the corresponding amine. wikipedia.orgmdpi.com The selective reduction of the nitro group in the presence of other sensitive functionalities is a significant challenge in organic synthesis, often requiring carefully chosen catalytic systems. ox.ac.uk
The chloro (-Cl) group can undergo nucleophilic aromatic substitution. However, this reaction is generally challenging on an electron-deficient aromatic ring and typically requires harsh conditions with strong nucleophiles.
Given these possibilities, a competitive environment exists. For example, when reacting with an amino-alcohol, a competition arises between the amine and alcohol functionalities attacking the isocyanate group. Similarly, choosing between reducing the nitro group or reacting a nucleophile with the isocyanate group depends entirely on the selected reagents and catalysts.
Kinetic Studies of Transformations
While specific kinetic data for this compound is not prevalent in published literature, extensive studies on analogous aryl isocyanates provide a strong basis for understanding its reactivity.
Determination of Reaction Rates and Rate Laws
Rate = k[ArNCO][ROH]
The rate constant, k, is highly sensitive to the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and chloro groups present in this compound, are known to accelerate the reaction. rsc.orgresearchgate.net This is because they increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. For instance, the rate of reaction for p-nitrophenyl isocyanate is significantly faster than that for unsubstituted phenyl isocyanate.
Below is a table of representative second-order rate constants for the reaction of various phenyl isocyanates with alcohols, illustrating the impact of substituents.
| Isocyanate | Alcohol | Solvent | Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|---|
| Phenyl Isocyanate | Ethanol | Toluene (B28343) | 20 | 2.0 x 10⁻⁵ | researchgate.net |
| p-Nitrophenyl Isocyanate | Ethanol | Toluene | 20 | 3.3 x 10⁻⁴ | researchgate.net |
| Phenyl Isocyanate | 1-Butanol | Xylene | 25 | 1.2 x 10⁻⁴ | nih.gov |
| p-Nitrophenyl Acetate (Hydrolysis with OH⁻) | - | H₂O | 25 | 11.6 | scholaris.ca |
Activation Parameters Analysis
Activation parameters, such as the activation energy (Ea), provide deeper insight into the reaction mechanism and the structure of the transition state. For the reaction of aryl isocyanates with alcohols, experimental activation energies typically fall in the range of 17–63 kJ/mol, depending on the specific reactants, solvent, and catalyst used. nih.govnih.gov
A lower activation energy implies a faster reaction rate. The presence of catalysts or highly polar solvents can significantly lower the activation barrier. For example, studies on the reaction of phenyl isocyanate with 1-propanol (B7761284) have shown that the activation energy can be lowered when an excess of either the alcohol or the isocyanate is present, suggesting a self-catalytic effect. nih.gov
The table below presents activation energies for related isocyanate reactions.
| Reaction | Conditions | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|
| Phenyl Isocyanate + 1-Propanol | Stoichiometric | 32.8 ± 1.0 | nih.gov |
| Phenyl Isocyanate + 1-Propanol | Isocyanate Excess | 25.8 ± 3.4 | nih.gov |
| Phenyl Isocyanate + 1-Propanol | Alcohol Excess | 17.0 ± 0.6 | nih.gov |
| Phenyl Isocyanate + Ethanol | Toluene Solvent | 37.7 | researchgate.net |
Catalytic Effects in Reactivity and Selectivity
Catalysis is paramount in controlling the reactions of polyfunctional molecules like this compound, enabling enhanced reaction rates and, more importantly, directing the reaction to a specific functional group.
Role of Homogeneous and Heterogeneous Catalysts
Homogeneous Catalysis: In solution, various catalysts are known to accelerate isocyanate reactions. Tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) and organometallic compounds are widely used. rsc.org Organotins, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective but are facing increased scrutiny due to toxicity concerns. wernerblank.com This has driven research into alternatives, such as zirconium, bismuth, and aluminum complexes, which can offer different selectivity profiles. wernerblank.com For example, certain zirconium chelates have been found to selectively catalyze the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.com
For the selective transformation of the nitro group, homogeneous catalyst systems based on palladium and rhodium complexes are effective for reductive carbonylation to yield carbamates or, under different conditions, isocyanates directly. bohrium.comresearchgate.net
Heterogeneous Catalysis: Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. For the selective reduction of nitroarenes, catalysts such as palladium on carbon (Pd/C), Raney Nickel, and platinum are classic examples. imedpub.comcommonorganicchemistry.com The choice of catalyst and support is critical for chemoselectivity. For instance, Raney Nickel is often preferred over Pd/C when trying to avoid the hydrodehalogenation of aryl chlorides. commonorganicchemistry.com More recent developments include the use of metal oxide nanocatalysts, such as cerium oxide (CeO₂) or vanadium/titanium oxides (V₂O₅/TiO₂), which show high efficiency and selectivity for nitro group reduction under mild conditions. tandfonline.comacs.org These systems can reduce a nitro group while leaving other reducible functionalities, potentially including an isocyanate, intact.
Ligand Design for Selective Catalysis
In transition metal catalysis, ligands—the molecules bound to the metal center—play a decisive role in determining the catalyst's activity and selectivity. numberanalytics.com By systematically modifying the steric and electronic properties of a ligand, one can fine-tune a catalyst's behavior. scispace.com
For a molecule like this compound, ligand design is key to achieving selective transformations. For example, in a potential palladium-catalyzed cross-coupling reaction at the C-Cl bond, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand would be critical to promote the desired reaction while preventing unwanted side reactions at the nitro or isocyanate groups.
Ligand modification can steer a reaction towards a specific position on an aromatic ring (regioselectivity). In palladium-catalyzed C-H olefination, the use of specific amino acid ligands was shown to be crucial for both reactivity and controlling which C-H bond is functionalized. scispace.com Similarly, gold catalysts bearing alkoxydiaminophosphine (ADAP) ligands have been developed for the highly selective functionalization of specific C-H bonds on an aromatic ring. nih.gov This principle could be applied to develop a catalytic system that targets one of the C-H bonds on the this compound ring, leaving the three functional groups untouched. The ability to design ligands that recognize and interact with a specific substrate geometry or electronic environment is at the forefront of modern catalyst development, offering a powerful tool for achieving unprecedented selectivity. nih.gov
Advanced Spectroscopic and Structural Characterization in Research Context
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a powerful non-destructive method for probing the molecular vibrations of 2-chloro-1-isocyanato-3-nitrobenzene. These techniques are instrumental in identifying functional groups, understanding conformational isomers, and monitoring chemical transformations in real-time.
Analysis of Functional Group Vibrations (Isocyanate, Nitro, Halogen)
The vibrational spectrum of this compound is distinguished by characteristic absorption bands corresponding to its primary functional groups: the isocyanate (-NCO), nitro (-NO₂), and chloro (-Cl) substituents. The analysis of these bands in both FT-IR and FT-Raman spectra allows for unambiguous identification and structural confirmation.
The isocyanate group exhibits a strong and sharp asymmetric stretching vibration, typically observed in the 2240–2275 cm⁻¹ region. This intense absorption is a hallmark of the -N=C=O moiety. The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch usually found between 1500 and 1570 cm⁻¹ and a symmetric stretch in the 1300–1370 cm⁻¹ range. researchgate.net The carbon-chlorine (C-Cl) stretching vibration is generally observed in the 760–505 cm⁻¹ region, although its intensity can vary. researchgate.net
Table 1: Characteristic Vibrational Frequencies of Functional Groups in this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| Isocyanate (-NCO) | Asymmetric Stretch | 2240–2275 | |
| Nitro (-NO₂) | Asymmetric Stretch | 1500–1570 | researchgate.net |
| Symmetric Stretch | 1300–1370 | researchgate.net | |
| Halogen (C-Cl) | Stretch | 760–505 | researchgate.net |
Note: The exact positions of these bands can be influenced by the electronic environment and conformational effects within the molecule.
Conformational Analysis through Vibrational Fingerprinting
Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to predict the vibrational spectra of different conformers. nih.gov By comparing the calculated spectra with the experimental FT-IR and FT-Raman data, it is possible to determine the relative populations of different conformers and gain insights into the steric and electronic interactions that govern the conformational preferences of the molecule. For instance, studies on related substituted phenyl isocyanates have shown that different conformers (e.g., cis and trans) can have distinct vibrational signatures. researchgate.netnih.gov
In Situ Monitoring of Reaction Progress
The distinct vibrational signature of the isocyanate group makes FT-IR spectroscopy an excellent technique for monitoring the progress of reactions involving this compound in situ. bath.ac.uk As the isocyanate group reacts, for example, in the formation of urethanes or ureas, its characteristic strong absorption band will decrease in intensity, while new bands corresponding to the product's functional groups will appear. This real-time monitoring allows for the optimization of reaction conditions, determination of reaction kinetics, and identification of transient intermediates. The development of fiber-optic probes has further enhanced the utility of in situ FT-IR for process analytical chemistry. bath.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
¹H, ¹³C, and ¹⁵N NMR for Structural Elucidation of Derivatives
The structural elucidation of derivatives of this compound relies heavily on one-dimensional and two-dimensional NMR techniques.
¹H NMR: Proton NMR provides information about the number, environment, and coupling of hydrogen atoms in a molecule. For derivatives of this compound, the aromatic protons will exhibit complex splitting patterns due to spin-spin coupling, providing clues about their relative positions on the benzene (B151609) ring.
¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents, and the carbon of the isocyanate group will have a characteristic resonance.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atoms in the isocyanate and nitro groups.
The combination of these NMR techniques is powerful for confirming the successful synthesis of derivatives and for unambiguously assigning the structure of new compounds. beilstein-journals.org
Table 2: Typical NMR Chemical Shift Ranges for Key Nuclei in Derivatives of this compound
| Nucleus | Functional Group Environment | Typical Chemical Shift Range (ppm) | References |
| ¹H | Aromatic Protons | 7.0 - 8.5 | chemicalbook.comchemicalbook.com |
| ¹³C | Aromatic Carbons | 110 - 150 | |
| Isocyanate Carbon (-NCO) | 120 - 130 | ||
| Nitro-substituted Carbon | ~150 | ||
| ¹⁵N | Isocyanate Nitrogen (-NCO) | Varies | |
| Nitro Nitrogen (-NO₂) | Varies |
Note: Chemical shifts are highly dependent on the solvent and the specific structure of the derivative.
Dynamic NMR for Rotational Barriers and Conformational Exchange
Dynamic NMR (DNMR) is a specialized technique used to study molecular processes that occur on the NMR timescale, such as the rotation around single bonds. montana.edu In molecules with hindered rotation, separate NMR signals for different conformers may be observed at low temperatures. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal.
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barrier to rotation. sbq.org.brnih.govnih.gov This information provides valuable insights into the steric and electronic factors that influence the conformational flexibility of the molecule. For derivatives of this compound, DNMR could be used to study the rotational barrier around the C-N bond of the isocyanate group or to investigate the dynamics of other parts of the molecule, particularly in sterically hindered derivatives. montana.edunih.govcore.ac.uk
Advanced NMR Techniques for Complex Mixture Analysis
In the analysis of complex mixtures containing this compound or its reaction products, one-dimensional NMR spectra can be insufficient due to signal overlap. Advanced two-dimensional NMR techniques are essential for unambiguous structural confirmation. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.
HSQC experiments are used to correlate proton signals with their directly attached carbon atoms, allowing for the assignment of ¹H-¹³C one-bond connectivities. For more complex structural elucidation, HMBC spectra are invaluable as they reveal correlations between protons and carbons over two to three bonds. ipb.pt This long-range coupling information is critical for piecing together the molecular framework, especially in derivatives where the isocyanate group has reacted.
For instance, in the structural characterization of a related derivative, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, which results from the reaction of a similar isocyanate precursor, 2D NMR was crucial. researchgate.net The ¹H and ¹³C NMR data were fully assigned using HSQC and HMBC spectra. researchgate.net These techniques allowed for the differentiation between isomers and confirmed the connectivity of the piperidine (B6355638) ring to the carbonyl carbon, which originated from the isocyanate group. researchgate.net Such methodologies would be directly applicable to confirm the structure of reaction products of this compound in complex reaction mixtures.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the characterization of this compound, providing information on its molecular weight, elemental composition, and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of a molecule. For this compound, with the molecular formula C₇H₃ClN₂O₃, the theoretical exact mass can be calculated. This precise mass measurement allows for unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. In studies of nitro-aromatic molecules, HRMS has been used to identify parent ions and their various charged states with great confidence. strath.ac.uk
| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) |
| This compound | C₇H₃ClN₂O₃ | 197.9832 |
This table presents the theoretical exact mass for the specified compound, which can be confirmed using High-Resolution Mass Spectrometry.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pathways of a selected precursor ion. The precursor ion of this compound (m/z 197.9832) would be isolated and subjected to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides structural information. Based on the known fragmentation of similar compounds, expected fragmentation pathways for this compound would include:
Loss of the nitro group (NO₂), a common fragmentation for nitroaromatic compounds. strath.ac.uk
Loss of carbon monoxide (CO) from the isocyanate group.
Loss of the entire isocyanate group (NCO).
Loss of the chlorine atom.
Analysis of nitrobenzene (B124822) has shown that multiply charged atomic ions can be observed, indicating extensive fragmentation under certain conditions. strath.ac.uk The fragmentation pattern of this compound would provide a unique fingerprint for its identification.
Reaction Monitoring via Mass Spectrometry
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for monitoring the progress of chemical reactions in real-time. A specific and sensitive method known as Multiple Reaction Monitoring (MRM) can be developed to track the consumption of this compound and the formation of its products. nih.gov
MRM works by selecting a specific precursor ion (e.g., the molecular ion of the starting material) and one or more of its characteristic fragment ions. The mass spectrometer is set to specifically monitor these mass transitions, which provides high selectivity and sensitivity, even in complex chemical matrices. nih.gov This allows for the precise quantification of reactants and products over time, enabling the study of reaction kinetics and optimization of reaction conditions. nih.govnih.gov
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
While obtaining a single crystal of the reactive this compound itself may be challenging, its stable derivatives can be readily analyzed using single-crystal X-ray crystallography. This technique provides definitive, three-dimensional structural information in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For example, the crystal structure of a side-product formed during a reaction involving a similar isothiocyanate precursor, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was determined by X-ray crystallography. researchgate.net The analysis confirmed the molecular connectivity and revealed details about the conformation, such as the chair conformation of the piperidine ring and the planarity at the amide nitrogen. researchgate.net Such an analysis of a derivative of this compound would provide unequivocal proof of its structure and reactivity.
Spectroscopic Methodologies for Deblocking Studies (if applicable for masked forms)
The high reactivity of isocyanates can be controlled by using "masked" or "blocked" forms, which release the isocyanate group under specific conditions, such as heating. rsc.org Spectroscopic methods are essential for studying these deblocking reactions.
Techniques like variable-temperature NMR or in-situ IR spectroscopy can be used to monitor the deblocking process. By tracking the disappearance of signals corresponding to the masked isocyanate and the appearance of the characteristic isocyanate vibrational band (around 2250-2275 cm⁻¹) in the IR spectrum, the conditions required for deblocking and the kinetics of the release can be determined. The use of such blocked N-isocyanate precursors has become a tool for the controlled generation and reaction of these highly reactive intermediates in the synthesis of heterocyclic compounds. rsc.org
Computational and Theoretical Chemistry Studies of 2 Chloro 1 Isocyanato 3 Nitrobenzene
Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting molecular properties from first principles. DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy in studying organic molecules, including substituted benzenes. sphinxsai.comresearchgate.netnih.gov Ab initio methods, like Hartree-Fock (HF), provide a foundational approach, though often require corrections for electron correlation for higher accuracy. sphinxsai.com
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-chloro-1-isocyanato-3-nitrobenzene, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles.
The planarity of the benzene (B151609) ring is expected to be slightly distorted due to the steric and electronic effects of the three adjacent substituents: the chloro (-Cl), isocyanato (-NCO), and nitro (-NO₂) groups. Conformational analysis would primarily focus on the orientation of the isocyanato and nitro groups relative to the benzene ring. Studies on related molecules, such as chloro-methylphenyl isocyanates, have investigated the internal rotation of the NCO group, revealing that it often adopts a specific tilt relative to the phenyl ring. researchgate.netnih.gov Similarly, the nitro group's orientation is a key parameter. The most stable conformer would be identified by comparing the energies of various optimized geometries.
Below is a table of expected bond parameters for this compound, based on typical values for related substituted benzenes.
| Parameter | Bond | Expected Value |
| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |
| C-H (aromatic) | ~1.08 Å | |
| C-Cl | ~1.74 Å | |
| C-N (isocyanate) | ~1.40 Å | |
| N=C (isocyanate) | ~1.21 Å | |
| C=O (isocyanate) | ~1.18 Å | |
| C-N (nitro) | ~1.48 Å | |
| N=O (nitro) | ~1.22 Å | |
| Bond Angles | C-C-C (ring) | ~118-122° |
| C-C-Cl | ~119-121° | |
| C-C-N (isocyanate) | ~118-120° | |
| C-N=C | ~125-128° | |
| N=C=O | ~178-180° | |
| C-C-N (nitro) | ~118-120° | |
| O-N-O | ~124-126° |
Note: These values are illustrative and would be precisely determined through DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).
The chloro, isocyanato, and nitro groups are all electron-withdrawing. The nitro group (-NO₂) is a very strong withdrawing group, followed by the isocyanato (-NCO) and chloro (-Cl) groups. This will lead to a significant polarization of the molecule.
Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom. It is expected that the oxygen atoms of the nitro and isocyanato groups, and the chlorine atom, will carry negative partial charges. Conversely, the nitrogen atoms, the isocyanate carbon, and the ring carbons attached to the substituents will carry partial positive charges.
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the molecule's normal modes of vibration, each peak in an experimental spectrum can be assigned to a specific molecular motion (e.g., stretching, bending, torsion). sphinxsai.comresearchgate.net
For this compound, the calculated spectrum would feature characteristic frequencies for each functional group. DFT calculations often overestimate frequencies, so a scaling factor (e.g., 0.96 for B3LYP) is typically applied to improve agreement with experimental data. sphinxsai.com
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Asymmetric Stretching | Isocyanate (-NCO) | ~2250 - 2280 |
| Asymmetric Stretching | Nitro (-NO₂) | ~1500 - 1570 |
| Symmetric Stretching | Nitro (-NO₂) | ~1300 - 1370 |
| Stretching | C-Cl | ~500 - 760 |
| Scissoring Bend | Nitro (-NO₂) | ~850 |
| C-H Stretching | Aromatic Ring | ~3000 - 3100 |
| C=C Stretching | Aromatic Ring | ~1400 - 1600 |
Note: These ranges are based on data from related nitrobenzene (B124822) and phenyl isocyanate compounds. researchgate.netresearchgate.net
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes chemical bonding in terms of delocalized orbitals that extend over the entire molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for predicting chemical reactivity. wikipedia.org
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org
HOMO-LUMO Gap (ΔE): A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap implies higher stability and lower reactivity. wikipedia.org Given the presence of multiple electron-withdrawing groups and a conjugated π-system, this compound is expected to have a relatively small HOMO-LUMO gap, indicating significant chemical reactivity.
Global Reactivity Descriptors: From the HOMO and LUMO energies, other reactivity parameters can be calculated, such as chemical potential, hardness, and electrophilicity index, providing a more quantitative measure of the molecule's reactivity. sphinxsai.com
| Parameter | Formula | Description |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting reactive sites. researchgate.netresearchgate.net The MEP plots the electrostatic potential onto the molecule's electron density surface.
For this compound, the MEP map would show:
Electrophilic Sites (Positive Potential, Blue): Regions of positive electrostatic potential, indicating electron deficiency, are susceptible to nucleophilic attack. These sites are expected around the hydrogen atoms of the benzene ring and, most significantly, on the carbon atom of the isocyanate group.
Nucleophilic Sites (Negative Potential, Red): Regions of negative potential, indicating electron richness, are prone to electrophilic attack. These areas would be concentrated around the highly electronegative oxygen atoms of the nitro and isocyanate groups, as well as the chlorine atom. researchgate.net This visualization provides a clear and intuitive guide to the molecule's reactive behavior.
Potential Energy Surface (PES) Mapping and Reaction Pathway Exploration
The potential energy surface (PES) of a molecule is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. Mapping the PES of this compound is crucial for understanding its conformational preferences, rotational barriers, and potential reaction pathways.
Conformational Analysis:
The presence of the isocyanato (-NCO) and nitro (-NO2) groups, along with the chlorine atom on the benzene ring, gives rise to various possible conformations. The rotation of the isocyanato and nitro groups around their respective bonds to the benzene ring are key degrees of freedom. Computational studies, typically employing methods like Density Functional Theory (DFT), can be used to calculate the energy of the molecule for different dihedral angles of these groups.
The results of such an analysis would likely reveal the most stable conformation of the molecule. For instance, it is expected that the planarity of the nitro group with the benzene ring would be favored to maximize resonance stabilization, although steric hindrance from the adjacent chloro and isocyanato groups could lead to a slightly twisted conformation being the global minimum. Similarly, the orientation of the linear isocyanato group relative to the ring would be determined by a balance of steric and electronic effects.
Reaction Pathway Exploration:
PES mapping is also instrumental in exploring potential reaction pathways. For a molecule like this compound, several reactions could be of interest, including nucleophilic substitution at the isocyanato group, reduction of the nitro group, or reactions involving the aromatic ring.
Computational methods can be used to locate transition states (saddle points on the PES) that connect reactants to products. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a critical parameter for determining the reaction rate. For example, the reaction pathway for the hydrolysis of the isocyanato group to form an amine could be computationally modeled to determine the mechanism and the associated energy barriers.
A hypothetical reaction coordinate for the rotation of the nitro group in this compound is presented in the table below, illustrating the type of data obtained from a PES scan.
| Dihedral Angle (Cl-C-N-O) (degrees) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 30 | 1.0 |
| 60 | 0.0 |
| 90 | 1.8 |
| 120 | 3.5 |
| 150 | 4.8 |
| 180 | 5.0 |
This table presents hypothetical data for illustrative purposes.
Prediction of Thermochemical Parameters (e.g., Enthalpies of Formation, Reaction Energies)
Computational chemistry provides powerful tools for the accurate prediction of various thermochemical parameters. These parameters are essential for understanding the stability and reactivity of a compound.
Enthalpy of Formation:
The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. High-level quantum chemical methods, such as G3 or G4 theory, can be used to calculate the enthalpy of formation of this compound with a high degree of accuracy. These methods typically involve a series of calculations at different levels of theory and with different basis sets to extrapolate to the complete basis set limit and to account for electron correlation effects.
Reaction Energies:
The energy change that occurs during a chemical reaction (ΔErxn) can be calculated by taking the difference between the total energies of the products and the reactants. This allows for the prediction of whether a reaction is exothermic (releases energy) or endothermic (requires energy). For example, the energy of the reduction of the nitro group to an amino group can be computationally determined, providing valuable information for synthetic chemists.
The table below shows a set of predicted thermochemical parameters for this compound, calculated using a hypothetical DFT method.
| Thermochemical Parameter | Predicted Value |
| Enthalpy of Formation (gas phase) | +15.5 kcal/mol |
| Gibbs Free Energy of Formation (gas phase) | +35.2 kcal/mol |
| Entropy (gas phase) | 95.8 cal/mol·K |
| Heat Capacity (Cv) | 38.7 cal/mol·K |
This table presents hypothetical data for illustrative purposes.
Solvation Models in Computational Studies
Most chemical reactions are carried out in a solvent, and the presence of a solvent can significantly influence the properties and reactivity of a molecule. Computational solvation models are used to account for the effects of the solvent without explicitly including a large number of solvent molecules in the calculation, which would be computationally expensive.
For a polar molecule like this compound, solvent effects are expected to be significant. The choice of the solvation model depends on the desired accuracy and the specific properties being investigated.
Implicit Solvation Models:
Implicit or continuum solvation models are the most common approach. In these models, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.
Some of the widely used implicit solvation models include:
Polarizable Continuum Model (PCM): This is a versatile and widely used model that can be applied to a variety of solvents and solutes.
COSMO (Conductor-like Screening Model): This model is particularly well-suited for polar solvents and has been shown to provide accurate solvation energies.
SMD (Solvation Model based on Density): This is a universal solvation model that is parameterized for a wide range of solvents and provides accurate free energies of solvation.
The use of these models would allow for the calculation of properties such as the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. This is crucial for understanding solubility and for calculating reaction energies in solution.
The table below illustrates how the calculated dipole moment of this compound might vary in different solvents using an implicit solvation model.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Gas Phase | 1.0 | 3.8 |
| Toluene (B28343) | 2.4 | 4.5 |
| Dichloromethane | 8.9 | 5.2 |
| Acetonitrile | 37.5 | 5.8 |
| Water | 78.4 | 6.1 |
This table presents hypothetical data for illustrative purposes.
Applications of 2 Chloro 1 Isocyanato 3 Nitrobenzene As a Strategic Building Block in Targeted Organic Synthesis
Synthesis of Novel Heterocyclic Systems
The strategic arrangement of reactive sites on the 2-chloro-1-isocyanato-3-nitrobenzene scaffold enables its use in the synthesis of a diverse range of heterocyclic compounds. The interplay between the isocyanate, nitro, and chloro groups allows for sequential or cascade reactions to build complex ring systems. rsc.orgnih.gov
Construction of Nitrogen-Containing Heterocycles
The reactivity of the isocyanate group is central to its application in forming nitrogen-containing heterocycles. It readily reacts with binucleophilic reagents, where one nucleophilic center attacks the isocyanate and the other participates in a subsequent cyclization step.
A primary application involves the synthesis of benzimidazoles , a core structure in many pharmacologically active compounds. nih.govnih.gov A plausible synthetic route would involve the reduction of the nitro group of this compound to an amine, yielding 2-amino-6-chlorophenyl isocyanate. This intermediate can then undergo intramolecular cyclization or react with various reagents to form the benzimidazole (B57391) ring. For instance, reaction with an external amine followed by cyclization can lead to 2-aminobenzimidazole (B67599) derivatives. rsc.orgcumhuriyet.edu.trresearchgate.net
Similarly, this compound is a precursor for quinazolines and their derivatives, such as quinazolinones . organic-chemistry.orgorganic-chemistry.orgnih.gov The synthesis can proceed by reacting the isocyanate with a compound containing an active methylene (B1212753) group adjacent to an amine. For example, reaction with an anthranilic acid derivative could lead to a urea (B33335) intermediate that cyclizes to form a quinazolinone. nih.gov The chloro and nitro substituents offer further points for modification to tune the properties of the final heterocyclic product. researchgate.net
The general strategy often involves an initial reaction at the highly reactive isocyanate moiety, followed by a cyclization reaction that may involve the nitro group (often after reduction to an amine) or the chloro group through nucleophilic substitution. nih.govrsc.org
Incorporation into Fused Ring Systems
The ortho-relationship of the chloro and isocyanate groups, along with the nitro group at the 3-position, provides an ideal template for constructing fused ring systems through intramolecular cyclization reactions. beilstein-journals.orgrsc.org
One potential pathway involves the reaction of the isocyanate group with a nucleophile that has a side chain capable of intramolecularly displacing the adjacent chlorine atom. This strategy can lead to the formation of five- or six-membered rings fused to the parent benzene (B151609) ring.
Another powerful approach involves the reduction of the nitro group to an amine. The resulting ortho-amino-chloro-phenyl isocyanate derivative is a versatile intermediate. For example, reaction of the isocyanate with a suitable partner followed by an intramolecular condensation involving the newly formed amine and the chloro group can lead to fused heterocyclic systems like benzimidazoles or other diazole-fused structures.
Furthermore, tandem reactions can be designed where an initial reaction at the isocyanate group triggers a cascade cyclization. rsc.org For example, a reaction with a dinucleophile could lead to an intermediate that undergoes sequential intramolecular ring closures involving both the chloro and the reduced nitro functionalities, resulting in complex polycyclic heterocyclic architectures. The synthesis of tetrahydroisoquinolines and thieno[2,3-c]isoquinolines from nitrophenyl-containing precursors demonstrates the feasibility of such cyclization strategies. nih.gov
Derivatization for Advanced Functional Materials Research
The unique electronic and reactive properties of this compound make it an interesting monomer for the synthesis of specialized polymers and cross-linking agents for advanced materials.
Precursors for Specialized Organic Polymers (excluding traditional polyurethanes)
While isocyanates are famously used for polyurethane production, this compound can serve as a precursor for other classes of functional polymers. By introducing a polymerizable group (e.g., a vinyl or acrylic moiety) onto the molecule, it can be transformed into a functional monomer.
For instance, the isocyanate could be reacted with a hydroxyl-functional monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA). This reaction would form a urethane (B1682113) linkage, resulting in a new monomer that contains the 2-chloro-3-nitrophenyl group. This new monomer can then be polymerized via free-radical polymerization to create a polymer with these functional pendants along the backbone. google.com The presence of the nitro and chloro groups can impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, or a high refractive index.
Another approach is the polymerization of blocked isocyanates. usm.edu The isocyanate group of this compound can be "blocked" by reacting it with a compound like a phenol (B47542) or a caprolactam. This creates a thermally reversible bond. The resulting blocked monomer is stable during polymerization but can be "de-blocked" by heating the final polymer, regenerating the reactive isocyanate groups along the polymer chain. These reactive sites can then be used for post-polymerization modification, allowing for the grafting of other molecules or for creating cross-linked networks.
Table 1: Potential Functional Monomers Derived from this compound This table is interactive. Users can sort data by clicking on the column headers.
| Derived Monomer Name | Polymerizable Group | Potential Polymer Application | Key Feature |
|---|---|---|---|
| 2-(2-chloro-3-nitrophenoxy)ethyl acrylate | Acrylate | High refractive index coatings | Introduces a dense, polarizable aromatic ring |
| N-(2-chloro-3-nitrophenyl)maleimide | Maleimide | Thermally stable resins | Polymerization via ring-opening or addition |
Development of Cross-linking Agents
Cross-linking agents are crucial for enhancing the mechanical properties, thermal stability, and solvent resistance of polymeric materials. While this compound is a monoisocyanate, it can be converted into di- or polyisocyanates that function as effective cross-linkers. hbm4eu.euspecialchem.com
One method is through dimerization or trimerization of the isocyanate group to form uretdiones (dimers) or isocyanurates (trimers). These reactions would yield di- or tri-isocyanates, respectively, with the 2-chloro-3-nitrophenyl groups attached. These multi-functional isocyanates can then react with polyols or polyamines to create a cross-linked polymer network. epa.gov
Alternatively, blocked isocyanates derived from this compound can be used in one-component (1K) coating or adhesive systems. google.com The blocked cross-linker is mixed with a polymer (like a polyol), and the formulation is stable at room temperature. Upon heating, the isocyanate is regenerated and reacts with the polymer to form a cross-linked film. This approach is widely used in industrial coatings and finishes. google.com The chloro and nitro functionalities on the cross-linker can contribute to improved adhesion, chemical resistance, or specific electronic properties of the final cured material.
Role in Combinatorial Chemistry and Library Synthesis (e.g., urea/thiourea (B124793) libraries)
Combinatorial chemistry is a powerful strategy in drug discovery for rapidly synthesizing and screening large numbers of compounds (libraries) to identify new drug leads. mdpi.comnih.gov The high reactivity and reliability of the isocyanate group make it an ideal functional group for this purpose, particularly in the creation of urea and thiourea libraries. nih.govresearchgate.netbiointerfaceresearch.com
This compound serves as a key building block in this context. In a typical parallel synthesis approach, an array of different primary or secondary amines is placed in separate reaction vessels. A solution of this compound is then added to each vessel. The reaction between the isocyanate and the amines is generally fast, clean, and high-yielding, leading to the formation of a library of unique N-(2-chloro-3-nitrophenyl)-N'-substituted ureas.
This process can be automated to quickly generate thousands of distinct compounds. Each member of the library shares the common 2-chloro-3-nitrophenylurea core but differs in the substituent derived from the amine. The resulting library of compounds can then be subjected to high-throughput screening against a biological target, such as an enzyme or a receptor, to identify "hits" with potential therapeutic activity. The chloro and nitro groups on the aromatic ring provide specific steric and electronic features that can influence binding affinity and selectivity to the biological target.
Similarly, by reacting this compound with a library of thiols or by first converting it to the corresponding isothiocyanate, libraries of thiocarbamates or thioureas can be generated for screening. biointerfaceresearch.com This approach allows for a systematic exploration of the chemical space around the 2-chloro-3-nitrophenyl scaffold to optimize biological activity.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2-amino-6-chlorophenyl isocyanate |
| 2-hydroxyethyl methacrylate (HEMA) |
| 2-(2-chloro-3-nitrophenoxy)ethyl acrylate |
| N-(2-chloro-3-nitrophenyl)maleimide |
| Vinyl-4-(2-chloro-3-nitrophenyl)urea |
| Anthranilic acid |
| Phosgene |
| Triphosgene |
Fine Chemical Synthesis and Intermediates for Complex Molecule Construction
The utility of this compound as a strategic intermediate lies in the distinct reactivity of its functional groups. The isocyanate group is a highly electrophilic moiety, readily reacting with a wide range of nucleophiles. Concurrently, the presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). nih.govnih.govnih.gov This dual reactivity allows for sequential and controlled modifications of the aromatic ring, making it a valuable precursor in the synthesis of various fine chemicals and complex molecular frameworks.
The general approach to utilizing this building block involves the initial reaction of the highly reactive isocyanate group, followed by the substitution of the activated chlorine atom, or vice versa, depending on the desired target molecule and the reaction conditions employed.
Reactions involving the Isocyanate Group:
The isocyanate functionality is a key handle for introducing a variety of substituents. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. This reactivity is fundamental in building more complex molecular structures. For instance, the reaction with primary or secondary amines leads to the formation of substituted ureas, a common motif in many biologically active compounds.
Nucleophilic Aromatic Substitution of the Chloro Group:
The nitro group, being strongly electron-withdrawing, significantly lowers the electron density of the benzene ring, particularly at the ortho and para positions. nih.govnih.gov This electronic effect facilitates the attack of nucleophiles on the carbon atom bearing the chlorine atom, leading to its displacement. A variety of nucleophiles, including alkoxides, phenoxides, and amines, can be employed to introduce new functional groups at this position. For example, reaction with sodium methoxide (B1231860) would yield the corresponding methoxy-substituted nitroisocyanate. nih.gov
Synthesis of Heterocyclic Scaffolds:
A particularly valuable application of this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. The dual reactivity of the molecule allows for intramolecular cyclization reactions following an initial intermolecular reaction, or for its participation in multicomponent reactions.
For example, this building block can serve as a precursor for the synthesis of benzodiazepines and quinazolinediones, two classes of heterocyclic compounds with significant biological activities. nih.govorganic-chemistry.org The general strategy often involves the reaction of the isocyanate group with a suitable difunctional nucleophile, such as an amino acid or an anthranilic acid derivative, followed by a cyclization step that may involve the displacement of the chloro group.
While specific, detailed research findings on the direct application of this compound in the synthesis of named complex molecules are not extensively reported in publicly available literature, its potential is evident from the well-established reactivity of its constituent functional groups. The principles of nucleophilic aromatic substitution and isocyanate chemistry provide a clear roadmap for its utilization in the construction of a wide range of intricate organic molecules.
Below are illustrative tables detailing the properties of the core compound and related intermediates, as well as a summary of its potential synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃ClN₂O₃ |
| Molecular Weight | 198.56 g/mol |
| Appearance | (Not specified in available literature) |
| CAS Number | 1260863-18-0 |
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Conditions | Product Type |
| Nucleophilic addition to isocyanate | Alcohols (R-OH) | Carbamates |
| Amines (R-NH₂) | Ureas | |
| Thiols (R-SH) | Thiocarbamates | |
| Nucleophilic Aromatic Substitution | Alkoxides (e.g., NaOCH₃) | Methoxy-substituted nitroisocyanates |
| Amines | Amino-substituted nitroisocyanates | |
| Heterocycle Synthesis | Difunctional nucleophiles (e.g., amino acids) | Heterocyclic compounds (e.g., benzodiazepine (B76468) or quinazolinedione precursors) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-1-isocyanato-3-nitrobenzene, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via the reaction of 2-chloro-3-nitroaniline with phosgene (COCl₂) under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2–8°C). Critical parameters include precise temperature control to prevent decomposition of the isocyanate group and slow addition of phosgene to minimize side reactions. Purification is achieved via column chromatography or recrystallization, yielding 75–85% purity ≥98% .
- Table 1 : Synthesis Conditions
| Precursor | Reagent | Temperature | Atmosphere | Purification Method | Yield | Purity |
|---|---|---|---|---|---|---|
| 2-Chloro-3-nitroaniline | Phosgene | 2–8°C | Inert gas | Column chromatography | 75–85% | ≥98% |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons and carbons, with the isocyanate (NCO) group appearing as a singlet at ~120–130 ppm in ¹³C NMR.
- IR Spectroscopy : Stretching vibrations for NCO (~2250–2275 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, validated using programs like SHELXL .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact. Phosgene (toxic gas) requires leak-proof systems and scrubbers. Store the compound at –20°C in sealed containers under inert gas. Emergency measures include immediate decontamination with ethanol for spills .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data regarding the reactivity of the isocyanate group?
- Methodological Answer :
- DFT Calculations : Compare computed reaction pathways (e.g., nucleophilic attack on NCO) with kinetic data from stopped-flow spectroscopy.
- Solvent Effects : Use polarizable continuum models (PCM) to account for solvent interactions in simulations.
- Advanced NMR : 2D experiments (e.g., HSQC, NOESY) resolve spectral overlaps and confirm regioselectivity .
Q. What strategies mitigate thermal decomposition during synthesis or storage?
- Methodological Answer :
- Temperature Control : Synthesize at ≤8°C and store at –20°C under inert gas.
- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent autoxidation.
- Thermal Analysis : Monitor decomposition onset via TGA/DSC (decomposition typically >150°C) .
Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 125–294 K.
- Refinement : SHELXL refines structural parameters (R-factor <0.05, data-to-parameter ratio >15:1). Key metrics include bond length precision (±0.005 Å) and torsional angles for nitro/isocyanate groups .
- Table 2 : Crystallographic Parameters (Example)
| Metric | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.031–0.052 |
| Data-to-parameter ratio | 13.1–22.5 |
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
